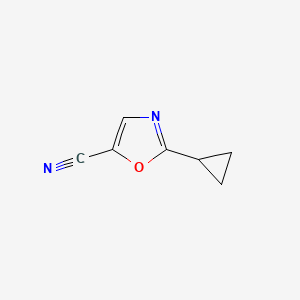![molecular formula C6H4IN3 B596966 3-Iodoimidazo[1,2-a]pyrazine CAS No. 1233689-64-9](/img/structure/B596966.png)
3-Iodoimidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodoimidazo[1,2-a]pyrazine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure with an iodine atom at the 3-position
Mechanism of Action
Target of Action
3-Iodoimidazo[1,2-a]pyrazine is a heterocyclic compound It is known that imidazo[1,2-a]pyridines, a similar class of compounds, are valuable scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
It is known that imidazo[1,2-a]pyridines can be functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It is known that imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Result of Action
It is known that imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry, at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors followed by iodination. One common method involves the use of α-bromoketones and 2-aminopyridines under specific reaction conditions. For instance, the cyclization can be promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, resulting in the formation of the imidazo[1,2-a]pyrazine core .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Iodoimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The imidazo[1,2-a]pyrazine core can be further functionalized through cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Iodine (I2) and TBHP: Used for the initial cyclization and iodination steps.
Transition Metal Catalysts: Employed in various functionalization reactions to enhance reactivity and selectivity.
Oxidizing and Reducing Agents: Utilized to modify the oxidation state of the compound.
Major Products Formed:
Scientific Research Applications
3-Iodoimidazo[1,2-a]pyrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyrazine: Similar in structure but with a bromine atom instead of iodine.
3-Chloroimidazo[1,2-a]pyrazine: Contains a chlorine atom at the 3-position.
3-Fluoroimidazo[1,2-a]pyrazine: Features a fluorine atom at the 3-position.
Uniqueness: 3-Iodoimidazo[1,2-a]pyrazine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-iodoimidazo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLVGKVJNAYIAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine](/img/new.no-structure.jpg)





![2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B596891.png)







